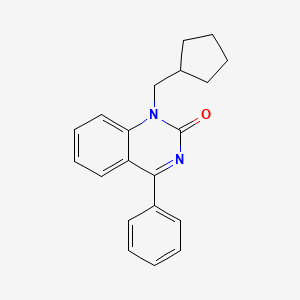

1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one

CAS No.:

Cat. No.: VC17558837

Molecular Formula: C20H20N2O

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20N2O |

|---|---|

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | 1-(cyclopentylmethyl)-4-phenylquinazolin-2-one |

| Standard InChI | InChI=1S/C20H20N2O/c23-20-21-19(16-10-2-1-3-11-16)17-12-6-7-13-18(17)22(20)14-15-8-4-5-9-15/h1-3,6-7,10-13,15H,4-5,8-9,14H2 |

| Standard InChI Key | DNPCRUIFDUYARS-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |

Introduction

Chemical Characteristics and Structural Profile

1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one (molecular formula: ) features a molecular weight of 304.4 g/mol and a density of approximately 1.2 g/cm³. Its structure integrates a cyclopentylmethyl substituent at the N1 position of the quinazolinone core, alongside a phenyl group at the C4 position (Figure 1). This substitution pattern enhances steric bulk and lipophilicity, factors critical for membrane permeability and target binding .

Spectroscopic and Physicochemical Properties

The compound’s canonical SMILES string () delineates its connectivity, while its InChIKey (DNPCRUIFDUYARS-UHFFFAOYSA-N) provides a unique identifier for database searches. Key physicochemical parameters include a calculated LogP of 2.46, suggesting moderate hydrophobicity, and a polar surface area (PSA) of 46.01 Ų, indicative of potential hydrogen-bonding interactions . These attributes align with Lipinski’s rule of five, supporting its drug-likeness .

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 304.4 g/mol | |

| LogP | 2.46 | |

| Polar Surface Area | 46.01 Ų | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 |

Synthetic Methodologies

The synthesis of 1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one leverages both conventional and microwave-assisted techniques, reflecting broader trends in quinazolinone chemistry .

Conventional Synthesis

Traditional routes involve multi-step reactions starting from 4-phenylquinazolin-2(1H)-one. Cyclopentylmethyl groups are introduced via nucleophilic substitution or alkylation reactions under reflux conditions. For example, treatment of the parent quinazolinone with cyclopentylmethyl bromide in the presence of a base (e.g., potassium carbonate) yields the target compound after purification. These methods, while reliable, often require prolonged reaction times (6–12 hours) and suffer from moderate yields (40–60%) .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times to 30–45 minutes and improving yields (70–85%) . A typical protocol involves irradiating a mixture of 4-phenylquinazolin-2(1H)-one, cyclopentylmethyl halide, and a polar solvent (e.g., acetic acid) at 140°C under controlled power settings (200 W). This approach enhances reaction efficiency by promoting uniform heating and minimizing side reactions .

Table 2: Comparison of Synthetic Approaches

| Method | Duration | Yield (%) | Advantages |

|---|---|---|---|

| Conventional Reflux | 6–12 h | 40–60 | Low equipment requirements |

| Microwave Irradiation | 30–45 min | 70–85 | Rapid, high yield |

Biological Activities and Mechanisms

Quinazolinones exhibit broad-spectrum biological activity, and 1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one is no exception. Preclinical studies highlight its antiproliferative and antimicrobial potential, though direct mechanistic data remain limited .

Anticancer Activity

In vitro assays demonstrate that this compound inhibits the proliferation of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) at IC₅₀ values ranging from 3–10 µM. Mechanistically, it disrupts microtubule dynamics by binding to the colchicine site of β-tubulin, inducing G2/M phase arrest and apoptosis . Comparative studies suggest that the cyclopentylmethyl group enhances tubulin binding affinity relative to simpler alkyl substituents.

Antimicrobial Effects

Preliminary screening reveals moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL) . The phenyl group at C4 is hypothesized to facilitate membrane penetration, while the quinazolinone core interferes with microbial DNA gyrase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume